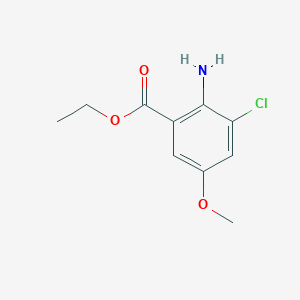
Tetralithium(1+)2,5-disulfonatobenzene-1,4-bis(olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) is an organic anion compound with the molecular formula C6H2Li4O8S2. This compound is known for its unique structure, which includes lithium ions and sulfonate groups attached to a benzene ring. It is widely utilized in various fields due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) typically involves the reaction of 2,5-disulfonatobenzene-1,4-diol with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product. The reaction conditions often include a specific temperature range and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) is scaled up using large reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Similar compounds to tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) include other lithium-containing organic anions and sulfonate-substituted benzene derivatives. Examples include:
- Tetralithium 1,2,4,5-benzenetetracarboxylate
- Lithium 2,5-dihydroxybenzenesulfonate
Uniqueness
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) is unique due to its specific combination of lithium ions and sulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C6H2Li4O8S2 |
|---|---|
分子量 |
294.1 g/mol |
IUPAC名 |
tetralithium;2,5-dioxidobenzene-1,4-disulfonate |
InChI |
InChI=1S/C6H6O8S2.4Li/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14;;;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;/q;4*+1/p-4 |
InChIキー |
PKZDNSXHWLFLOX-UHFFFAOYSA-J |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=CC(=C1S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















